Product packaging for 3,5-Dibromo-2-nitrobenzoic acid(Cat. No.:CAS No. 60912-52-9)

3,5-Dibromo-2-nitrobenzoic acid

Cat. No.: B1627911
CAS No.: 60912-52-9
M. Wt: 324.91 g/mol
InChI Key: OMBRWZUUZWYLAP-UHFFFAOYSA-N
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Description

Significance of Poly-Substituted Benzoic Acids in Chemical Research

Poly-substituted benzoic acids are a class of organic compounds that have garnered significant attention in chemical research due to their diverse applications. sigmaaldrich.comresearchgate.net These molecules, characterized by a benzoic acid core with multiple substituent groups, are integral building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. nih.govnih.govnih.gov The nature and position of the substituents on the benzene (B151609) ring can dramatically influence the physical, chemical, and biological properties of the resulting compounds.

The presence of various functional groups allows for selective chemical modifications, making them versatile starting materials. For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, while other substituents can direct further reactions or impart specific functionalities. This versatility makes poly-substituted benzoic acids crucial in the development of new drugs and functional materials. nih.govnih.gov

Historical Context of Aromatic Bromination and Nitration Methodologies

The introduction of bromine and nitro groups onto aromatic rings are fundamental reactions in organic chemistry with a long history.

Aromatic Bromination: The electrophilic substitution reaction of bromine with aromatic compounds is a classic method for introducing bromine atoms onto a benzene ring. This reaction typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and make it more electrophilic. libretexts.org The mechanism involves the attack of the aromatic pi-electron system on the electrophilic bromine species, followed by the loss of a proton to restore aromaticity.

Aromatic Nitration: The nitration of aromatic compounds, the introduction of a nitro group (-NO₂), is another cornerstone of aromatic chemistry. wikipedia.org It is most commonly achieved by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. libretexts.orgmasterorganicchemistry.com The development of these methodologies has been crucial for the synthesis of a vast array of nitroaromatic compounds, which are important intermediates in the production of dyes, explosives, and pharmaceuticals. wikipedia.org

Overview of Research Trajectories for Halogenated Nitroaromatic Carboxylic Acids

Research into halogenated nitroaromatic carboxylic acids, such as 3,5-Dibromo-2-nitrobenzoic acid, is driven by the need for versatile building blocks in organic synthesis. These compounds are of particular interest due to the combined electronic effects of the electron-withdrawing nitro group and the halogen atoms, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Current research often focuses on:

Synthesis of Novel Derivatives: Utilizing the reactive sites on the molecule to create new compounds with potential applications in medicinal chemistry and materials science. google.com

Catalytic Applications: Exploring the use of these compounds or their derivatives as catalysts or ligands in various chemical transformations.

Mechanistic Studies: Investigating the reaction mechanisms involving these compounds to better understand their reactivity and to develop more efficient synthetic routes. researchgate.net

Detection and Sensing: Developing methods for the detection of nitroaromatic compounds, which can be environmental pollutants. nih.govresearchgate.net

The strategic placement of the bromo and nitro groups on the benzoic acid scaffold provides a unique platform for the design and synthesis of complex and functionally diverse molecules.

Properties of this compound

PropertyValue
CAS Number 60912-52-9
Molecular Formula C₇H₃Br₂NO₄
Molecular Weight 324.91 g/mol
Appearance Solid

Data sourced from publicly available chemical databases.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from simpler aromatic precursors. One common route involves the nitration of a dibrominated benzoic acid derivative or the bromination of a nitrated benzoic acid derivative. The specific reaction conditions, including the choice of reagents and solvents, are crucial for achieving a good yield and purity of the final product.

A plausible synthetic pathway could involve the bromination of 2-nitrobenzoic acid. However, the directing effects of the existing substituents must be carefully considered to achieve the desired 3,5-dibromo substitution pattern. The nitro group is a meta-director, while the carboxylic acid group is also a meta-director. Therefore, direct bromination of 2-nitrobenzoic acid would likely lead to a different isomer. A more strategic approach might involve starting with a different precursor where the directing groups favor the formation of the 3,5-dibromo product, followed by the introduction of the nitro group at the 2-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2NO4 B1627911 3,5-Dibromo-2-nitrobenzoic acid CAS No. 60912-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBRWZUUZWYLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615756
Record name 3,5-Dibromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60912-52-9
Record name 3,5-Dibromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dibromo 2 Nitrobenzoic Acid and Its Functional Analogues

Direct Synthetic Routes to 3,5-Dibromo-2-nitrobenzoic Acid

Direct synthetic strategies for this compound primarily focus on the functionalization of a pre-existing benzene (B151609) ring with the desired bromo, nitro, and carboxyl groups. These routes can be broadly categorized into oxidation of a pre-functionalized toluene (B28343) derivative and sequential introduction of the substituents onto a benzoic acid core.

Oxidation Pathways from Precursors (e.g., 3,5-Dibromo-2-nitrotoluene)

One direct route to this compound involves the oxidation of the methyl group of 3,5-dibromo-2-nitrotoluene. Strong oxidizing agents are typically employed for this transformation. Potassium permanganate (B83412) (KMnO₄) is a common reagent for the oxidation of alkylbenzenes to their corresponding carboxylic acids. masterorganicchemistry.com The reaction is typically carried out in an aqueous solution, and the conditions, such as temperature and reaction time, need to be carefully controlled to achieve a good yield and avoid side reactions. sciencemadness.org The presence of the electron-withdrawing nitro and bromo groups on the aromatic ring can influence the reactivity of the methyl group towards oxidation. researchgate.net

Table 1: Oxidation of Toluene Derivatives

Starting MaterialOxidizing AgentProductReference
AlkylbenzenePotassium PermanganateBenzoic Acid masterorganicchemistry.com
p-NitrotoluenePotassium Permanganatep-Nitrobenzoic Acid quora.com
ToluenePotassium PermanganateBenzoic Acid sciencemadness.org

This table is interactive. Click on the headers to sort.

Multi-step Synthetic Sequences Incorporating Aromatic Bromination and Nitration

An alternative approach involves a multi-step synthesis that sequentially introduces the bromo and nitro groups onto a benzoic acid derivative. libretexts.orglumenlearning.com The order of these electrophilic aromatic substitution reactions is crucial and is dictated by the directing effects of the substituents already present on the ring. For instance, starting with benzoic acid, a nitration reaction could be performed first, followed by bromination. youtube.comtruman.edu The carboxyl group is a meta-director, meaning it will direct the incoming nitro group to the meta position. youtube.com However, the nitro group is also a meta-director. youtube.comvedantu.com This makes the subsequent introduction of two bromine atoms at the 3- and 5-positions challenging.

A more plausible route might involve starting with a different precursor or utilizing protecting groups to achieve the desired substitution pattern. ed.gov For example, one could start with a compound that already has the desired bromine substitution pattern and then introduce the nitro and carboxyl functionalities.

A patent describes a five-step synthesis starting from 1,3-dibromo-2-nitrobenzene (B169743) to produce 3-bromo-2-nitrobenzaldehyde, which involves steps like substitution, decarboxylation, oxidation, and reduction. google.com This highlights the complexity that can be involved in synthesizing such polysubstituted aromatic compounds.

Control of Regioselectivity in Aromatic Functionalization

The control of regioselectivity is a paramount concern in the synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles. The carboxylic acid group (-COOH) and the nitro group (-NO₂) are both deactivating, electron-withdrawing groups and are meta-directors. youtube.comyoutube.comcognitoedu.org Halogens, like bromine, are also deactivating but are ortho-, para-directors. organicchemistrytutor.com

When multiple substituents are present, their combined directing effects determine the outcome of the substitution. In the case of nitrating benzoic acid, the carboxyl group directs the incoming nitro group to the meta position. youtube.com If one were to then brominate 3-nitrobenzoic acid, both the carboxyl and nitro groups would direct the incoming bromine to the meta position relative to themselves, which would be the 5-position. Achieving dibromination at the 3- and 5-positions would require overcoming the deactivating nature of the ring and the directing influence of the existing groups.

Steric hindrance can also play a significant role in determining the regioselectivity of the reaction. The bulky nature of the substituents may prevent the approach of the electrophile to certain positions on the ring.

Catalytic Approaches and Optimized Reaction Conditions for Enhanced Yields

To improve the efficiency and yield of the synthesis, various catalytic approaches and optimized reaction conditions are employed. For the oxidation of toluene derivatives, phase-transfer catalysis (PTC) can be a useful technique. researchgate.netsciencegate.app PTC facilitates the transfer of the oxidizing agent (like permanganate) from the aqueous phase to the organic phase where the toluene derivative is dissolved, thereby increasing the reaction rate. princeton.edu The choice of the phase-transfer catalyst, solvent, and stirring rate can significantly impact the reaction's efficiency. princeton.edu

In nitration and bromination reactions, the choice of catalyst and reaction conditions is also critical. For instance, in bromination, a Lewis acid catalyst like ferric bromide (FeBr₃) is often used to polarize the bromine molecule and make it a more potent electrophile. youtube.com The temperature of the reaction must be carefully controlled to prevent side reactions and the formation of undesired isomers. truman.edu For nitration, a mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com

Recent advancements in flow chemistry offer safer and more efficient alternatives to traditional batch processing for reactions like nitration. laryee.comresearchgate.net Microchannel reactors provide better heat transfer and mixing, leading to improved safety, higher efficiency, and better product quality. laryee.com

Considerations for Industrial Scale-Up of Synthetic Processes

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. catsci.com One of the primary concerns is the management of heat generated during exothermic reactions like nitration and oxidation. catsci.comlabmanager.com The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult and increasing the risk of a runaway reaction. catsci.com

Continuous flow reactors are increasingly being considered for industrial-scale nitration processes due to their superior heat and mass transfer capabilities, which enhance safety and efficiency. laryee.comresearchgate.net The choice of materials for the reactor is also crucial, especially when dealing with corrosive reagents like strong acids. laryee.com

Furthermore, the economic viability of the process is a key consideration. This includes the cost of raw materials, energy consumption, and waste treatment. laryee.com Optimizing the reaction to maximize yield and minimize byproducts is essential for a cost-effective industrial process. The development of robust analytical methods to monitor the reaction progress and ensure product quality is also a critical aspect of scale-up. labmanager.com

Derivatization Strategies for this compound

This compound possesses two reactive functional groups, the carboxylic acid and the nitro group, which can be selectively targeted to synthesize a variety of derivatives. chemcess.com

The carboxylic acid group can undergo typical reactions such as esterification and amidation. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂). openstax.orgyoutube.com This acyl chloride can then readily react with alcohols to form esters or with amines to form amides. libretexts.orggoogle.com The formation of amides can also be achieved directly from the carboxylic acid using coupling reagents. youtube.comresearchgate.net

The nitro group can be reduced to an amino group using various reducing agents. chemcess.com This transformation opens up another avenue for derivatization, as the resulting amino group can participate in a range of reactions, such as diazotization followed by substitution, or acylation to form amides. A patent describes the synthesis of 3,5-dibromo-2-aminobenzaldehyde from a related nitro compound, showcasing the utility of the nitro group reduction. google.comgoogle.com

Furthermore, a nickel-based nanocatalyst has been shown to facilitate the reductive amidation of esters with nitro compounds, offering a direct route to amides. nih.gov This suggests a potential pathway for directly converting a derivative of this compound into an amide by reacting it with an ester in the presence of a suitable catalyst.

Table 2: Common Derivatization Reactions

Starting Functional GroupReagent(s)Resulting Functional GroupReference
Carboxylic AcidAlcohol, Acid CatalystEster openstax.org
Carboxylic AcidThionyl Chloride (SOCl₂)Acyl Chloride openstax.orgyoutube.com
Acyl ChlorideAmineAmide libretexts.org
Nitro GroupReducing AgentAmine chemcess.com

This table is interactive. Click on the headers to sort.

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a variety of more complex organic molecules. Its three distinct functional groups—the carboxylic acid, the bromo substituents, and the nitro group—can be selectively modified through a range of chemical transformations. This allows for the strategic introduction of new functionalities and the construction of diverse molecular architectures. The following sections detail the primary synthetic routes for modifying this compound and its analogues.

1 Functionalization of the Carboxyl Group: Esterification and Amide Formation

The carboxylic acid group is a primary site for modification, commonly transformed into esters and amides to alter the molecule's steric and electronic properties or to enable further coupling reactions.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. masterorganicchemistry.com This equilibrium-driven process involves reacting the carboxylic acid with an alcohol, which often serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol or by removing the water byproduct, for instance, through azeotropic distillation. google.com For substrates that are sensitive to strong acids, alternative methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. jocpr.com This method proceeds under milder, neutral conditions. jocpr.com

Amide Formation: The synthesis of amides from this compound generally requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. libretexts.org A common and effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acid chloride intermediate using a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). bris.ac.uk The excess thionyl chloride is then removed under reduced pressure. In the second step, the resulting acid chloride is dissolved in an appropriate solvent, such as dichloromethane (B109758) (CH₂Cl₂), and treated with a primary or secondary amine to yield the desired amide. bris.ac.ukacs.org This approach is highly versatile and accommodates a wide range of amines. acs.org

Interactive Table: Examples of Carboxyl Group Functionalization
Starting MaterialReagentsProduct TypeConditionsYield
Carboxylic AcidAlcohol, H₂SO₄ (cat.)EsterReflux in excess alcoholVariable
Carboxylic AcidAlcohol, DCC, DMAPEsterRoom TemperatureGood
2-Bromo-3-nitrobenzoic acid1. SOCl₂, DMF (cat.) 2. Aniline, CH₂Cl₂Amide1. Reflux 2. Room TemperatureGood bris.ac.uk
N-2-nitrophenyl hydrazonyl bromidesVarious amines, AcetonitrileAmide50 °C42-89% acs.org

2 Chemical Transformations of the Bromo Substituents: Nucleophilic Displacement and Cross-Coupling Reactions

The two bromo substituents on the aromatic ring are key handles for introducing carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement: Direct nucleophilic aromatic substitution (SNAr) of the bromo groups is generally challenging due to the electron-rich nature of the benzene ring. However, the presence of the electron-withdrawing nitro group ortho to one of the bromines can activate the ring sufficiently for this reaction to occur with potent nucleophiles under specific conditions, although this is less common than cross-coupling.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming biaryl structures by coupling aryl halides with organoboron reagents. youtube.com In this reaction, the bromo-substituted benzoic acid derivative can be reacted with an arylboronic acid or a boronate ester in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org A variety of palladium catalysts, often employing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can be used. nih.govorganic-chemistry.org The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and can be tailored to the specific substrates. nih.gov This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the positions of the bromine atoms, providing a modular approach to complex molecular structures. uzh.ch

Interactive Table: Suzuki-Miyaura Cross-Coupling Reaction Parameters
ComponentExamplesRoleReference
Aryl Halide Aryl Bromide (e.g., this compound)Electrophilic Partner nih.gov
Organoboron Reagent Phenylboronic acid, Arylboronate estersNucleophilic Partner youtube.com
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with ligands like P(t-Bu)₃, PCy₃, dppfFacilitates C-C bond formation organic-chemistry.orguzh.ch
Base KOH, K₂CO₃, KFActivates the boronic acid youtube.comorganic-chemistry.org
Solvent H₂O/2-propanol, Toluene, DMFReaction Medium nih.gov

4 Other Side-Chain Modifications and Substituent Interconversions

Beyond the primary transformations of the individual functional groups, other modifications can be envisioned. For example, after reduction of the nitro group to an amine, the resulting 2-aminobenzoic acid scaffold can undergo further reactions. The amino and carboxyl groups can participate in intramolecular cyclization reactions to form various heterocyclic systems.

Furthermore, the bromo substituents, after being incorporated into new structures via cross-coupling, can bring in new functionalities that can be further modified. For instance, if a bromo group is replaced with a vinyl group via a Stille or Suzuki coupling, the vinyl group can then undergo a host of subsequent reactions such as oxidation, reduction, or polymerization. Similarly, interconversion of the substituents, such as converting the amine (from nitro reduction) into other functionalities via diazotization reactions, opens up additional synthetic pathways. For example, a Sandmeyer reaction could convert the amino group into a cyano or another halo group. chemicalforums.com

Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Nitrobenzoic Acid

Electronic and Steric Effects of Substituents on Aromatic Ring Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic and steric properties of its substituents. In 3,5-Dibromo-2-nitrobenzoic acid, the benzene (B151609) ring is substituted with two bromine atoms, a nitro group, and a carboxylic acid group. These substituents profoundly impact the molecule's reactivity towards electrophilic and nucleophilic substitution reactions.

Both the nitro group and the carboxylic acid group are strong electron-withdrawing groups. chemicalbook.com They deactivate the aromatic ring towards electrophilic aromatic substitution by decreasing the electron density of the ring, making it less nucleophilic. chemicalbook.comyoutube.com The two bromine atoms are also deactivating due to their inductive electron-withdrawing effect, although they are ortho, para-directing.

Steric effects, which arise from the spatial arrangement of atoms, also play a crucial role. wikipedia.org The bulky substituents on the this compound molecule can hinder the approach of reactants, thereby affecting reaction rates and regioselectivity. numberanalytics.com For instance, the presence of multiple substituents can create steric hindrance, slowing down chemical reactions. wikipedia.org

Interactive Data Table: Effects of Substituents on Aromatic Reactivity

SubstituentElectronic EffectSteric EffectImpact on Reactivity
Nitro group (NO₂)Strong electron-withdrawing, deactivating, meta-directingModerateDecreases reactivity towards electrophilic substitution
Carboxylic acid (COOH)Strong electron-withdrawing, deactivating, meta-directingModerateDecreases reactivity towards electrophilic substitution
Bromine (Br)Electron-withdrawing (inductive), weak deactivating, ortho, para-directingModerateDecreases reactivity towards electrophilic substitution

Detailed Mechanistic Pathways of Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com Subsequently, a proton is removed from the ring to restore aromaticity. masterorganicchemistry.com

For this compound, the presence of multiple deactivating groups makes electrophilic aromatic substitution challenging. The strong electron-withdrawing nature of the nitro and carboxylic acid groups significantly reduces the nucleophilicity of the benzene ring. chemicalbook.com Any electrophilic attack would be directed to the positions meta to the strongest deactivating groups. However, the combined deactivating effect of all substituents makes such reactions generally unfavorable.

Nucleophilic Substitution Reactions and Their Scope

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is favored by the presence of strong electron-withdrawing groups on the aromatic ring. nih.gov These groups help to stabilize the negatively charged intermediate, often called a Meisenheimer complex, that forms during the reaction. nih.gov

The nitro group in this compound is a powerful activating group for SNAr reactions. This allows for the displacement of one of the bromine atoms by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming the resonance-stabilized Meisenheimer complex. nih.gov In the second step, the leaving group departs, and the aromaticity of the ring is restored. The scope of nucleophiles can include alkoxides, amines, and thiolates.

Decarboxylative Reaction Pathways and Associated Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. The ease of decarboxylation often depends on the stability of the carbanion formed as an intermediate. For aromatic carboxylic acids, this reaction can be facilitated by catalysts or by the presence of certain functional groups on the ring.

Oxidative and Reductive Transformations Beyond Direct Group Conversion

The functional groups on this compound can undergo various oxidative and reductive transformations. The nitro group, for example, can be reduced to an amino group (NH₂) using reducing agents like iron or zinc metal in the presence of an acid. youtube.com This transformation is a key step in the synthesis of many aromatic amines.

The carboxylic acid group is generally resistant to oxidation. However, the entire molecule could potentially undergo oxidative degradation under harsh conditions. Reductive methods, other than the reduction of the nitro group, are less common for this specific compound.

Kinetic and Computational Studies of Reaction Mechanisms (e.g., Kinetic Isotope Effects, Transition State Mapping)

Detailed kinetic and computational studies provide deeper insights into reaction mechanisms. For instance, kinetic studies of the nitrosodecarboxylation of a related compound, 3,5-dibromo-4-hydroxybenzoic acid, have been performed to determine the rate law and elucidate the reaction mechanism. acs.org Such studies can reveal the order of the reaction with respect to each reactant and the effect of pH on the reaction rate. acs.org

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and determine the energies of intermediates and transition states. mdpi.com These calculations can help in understanding the regioselectivity of reactions and whether a reaction proceeds through a concerted or stepwise mechanism. mdpi.com For example, DFT calculations have been used to support the regioselectivity observed in certain nucleophilic substitution reactions. nih.gov

Spectroscopic and Structural Elucidation of 3,5 Dibromo 2 Nitrobenzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying the functional groups and understanding the electronic environment of 3,5-Dibromo-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule. For substituted benzoic acids, the chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Aromatic)7.5 - 8.5Doublets
¹H (Carboxylic Acid)>10Singlet (broad)
¹³C (Aromatic)120 - 150Multiple signals
¹³C (Carboxylic Acid)165 - 175Single signal

Note: This is a generalized prediction. Actual values may vary based on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

For this compound, characteristic vibrational bands would be expected for the carboxylic acid, nitro, and carbon-bromine groups, as well as for the benzene (B151609) ring.

Carboxylic Acid Group: The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration is expected in the range of 1710-1680 cm⁻¹.

Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and strong. The asymmetric stretch (ν_as(NO₂)) usually appears in the 1560-1515 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found between 1365-1335 cm⁻¹. orientjchem.org

Carbon-Bromine Bonds: The C-Br stretching vibrations are typically observed in the lower frequency region of the infrared spectrum, generally between 680-515 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Experimental studies on similar compounds, such as 5-amino-2-nitrobenzoic acid, have utilized FT-IR and FT-Raman spectroscopy to assign vibrational modes, often aided by theoretical calculations. nih.gov For instance, in a study on 5,5'-dithiobis(2-nitrobenzoic acid), a prominent Raman peak at 1331 cm⁻¹ was assigned to the symmetric stretch of the nitro group. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
C=O stretch1710 - 1680
Nitro GroupAsymmetric stretch (ν_as(NO₂))1560 - 1515
Symmetric stretch (ν_s(NO₂))1365 - 1335
Aromatic RingC-H stretch>3000
C=C stretch1600 - 1450
Carbon-BromineC-Br stretch680 - 515

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org The presence of chromophores, such as the nitro group and the benzene ring, and their conjugation, significantly influences the UV-Vis spectrum.

For aromatic compounds, π → π* transitions are common. nih.gov The nitro group, being an electron-withdrawing group, can cause a red shift (a shift to longer wavelengths) of the absorption maxima of the benzene ring. The presence of bromine atoms, which can donate electron density through resonance but are inductively withdrawing, will also affect the electronic transitions. The exact absorption maxima (λ_max) are sensitive to the solvent used. rsc.org Generally, aromatic nitro compounds exhibit strong absorption bands in the UV region. The electronic transitions in molecules like this compound are typically π → π* and n → π* transitions. nih.gov

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. youtube.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound.

A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M, M+2, and M+4 peak pattern for the molecular ion and any bromine-containing fragments, with relative intensities of approximately 1:2:1.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). For this compound, the fragmentation would likely involve these losses, as well as the loss of the nitro group (-NO₂) or parts of it. The fragmentation of benzoic acid itself often shows a strong peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and a peak at m/z 77 for the phenyl cation [C₆H₅]⁺. docbrown.info Similar fragmentation patterns, adjusted for the substituents, would be expected for this compound.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion cluster
[M-OH]⁺Loss of a hydroxyl radical
[M-COOH]⁺Loss of the carboxylic acid group
[M-NO₂]⁺Loss of the nitro group

X-ray Crystallographic Analysis for Precise Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

The analysis would reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or halogen bonding involving the bromine atoms. fzu.cz While specific crystallographic data for this compound was not found in the provided search results, studies on similar molecules, like 3,5-dinitrobenzoic acid, have been conducted to determine their crystal structures. researchgate.net Such an analysis for this compound would provide invaluable information on its solid-state structure. The process involves growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. fzu.cz

Analysis of Intramolecular and Intermolecular Interactions within the Crystalline Lattice

The precise three-dimensional arrangement of molecules within a crystal lattice is dictated by a complex interplay of attractive and repulsive forces. These non-covalent interactions, while individually weak, collectively determine the crystal's stability, morphology, and physical properties. Although a definitive crystal structure for this compound is not publicly available, a detailed analysis of closely related compounds allows for a comprehensive and scientifically grounded projection of the key intramolecular and intermolecular interactions that likely govern its crystalline architecture.

The primary forces expected to be at play in the crystal packing of this compound are hydrogen bonds, halogen bonds, and π-π stacking interactions. The presence of a carboxylic acid group, a nitro group, and two bromine atoms on the benzene ring provides a rich landscape for these diverse interactions.

Intramolecular Interactions:

A significant intramolecular interaction expected within the this compound molecule is the hydrogen bond between the carboxylic acid proton and one of the oxygen atoms of the adjacent nitro group. This type of interaction is common in ortho-substituted nitrobenzoic acids. For instance, in the crystal structure of 2-nitrobenzoic acid, a notable intramolecular contact exists, influencing the planarity of the molecule. alfa-chemistry.com This interaction would likely create a six-membered ring, enhancing the molecule's conformational rigidity.

Intermolecular Interactions:

In the solid state, molecules of this compound are expected to self-assemble through a network of intermolecular forces.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. This is a very common and stable motif in the crystal structures of carboxylic acids. For example, 3,5-dinitrobenzoic acid forms such dimers. bldpharm.com

Beyond the primary dimer formation, the nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor. It can participate in weaker C-H···O interactions with aromatic protons from adjacent molecules.

Halogen Bonding: The bromine atoms at the 3 and 5 positions are expected to be involved in halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). In this molecule, the bromine atoms could interact with the oxygen atoms of the nitro group or the carbonyl oxygen of the carboxylic acid of a neighboring molecule (Br···O interactions). Studies on other brominated nitroaromatic compounds have shown the prevalence of such Br···O halogen bonds in directing the crystal packing. It is also conceivable that Br···Br interactions could occur, as seen in other dibrominated aromatic compounds.

The interplay of these interactions—strong hydrogen-bonded dimers, directional halogen bonds, and dispersive π-π stacking—would result in a highly organized and stable three-dimensional supramolecular architecture.

Data Tables of Expected Interactions

The following tables provide anticipated geometric parameters for the key intermolecular interactions in the crystal lattice of this compound, based on data from analogous structures.

Table 1: Potential Hydrogen Bond Geometry (Å, °) Based on data from related benzoic acid derivatives.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···O (Carboxylic Dimer)~ 0.82~ 1.8~ 2.6~ 170-180
C-H···O (to Nitro Group)~ 0.93~ 2.3-2.6~ 3.2-3.5~ 130-160

Table 2: Potential Halogen Bond and π-π Stacking Parameters Based on data from related brominated and aromatic compounds.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Halogen Bond (Br···O)C-BrO=N or O=C~ 2.9-3.3~ 160-175 (C-Br···O)
Halogen Bond (Br···Br)C-BrBr-C~ 3.4-3.7-
π-π StackingBenzene RingBenzene Ring~ 3.4-3.8 (Interplanar)-

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of many-body systems. For molecules like 3,5-dibromo-2-nitrobenzoic acid, DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a balance of accuracy and computational efficiency. These calculations are fundamental to understanding the molecule's geometry, vibrational modes, and electronic characteristics.

While specific DFT studies on this compound are not extensively available in the public domain, the principles and expected outcomes can be reliably inferred from computational studies on analogous molecules, such as other substituted benzoic acids. nih.gov

Geometry Optimization and Conformational Analysis

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In molecules with similar structures, such as 2-amino-3,5-dibromobenzoic acid, an intramolecular hydrogen bond is observed between the amino group and the carboxylic acid group. nih.gov A similar interaction might be anticipated in this compound between the nitro group and the carboxylic acid, influencing the planarity of the molecule. The steric hindrance between the bulky bromine atoms and the adjacent nitro and carboxylic acid groups also significantly impacts the final geometry.

A comprehensive conformational analysis would involve rotating the C-C bond connecting the carboxylic group and the C-N bond of the nitro group to map the potential energy surface and identify all low-energy conformers.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Benzoic Acid (2-amino-3,5-dibromobenzoic acid) Calculated at the B3LYP Level.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-COOH1.485
C=O1.213
C-OH1.358
C-Br (ortho)1.895
C-Br (meta)1.887
C-N1.402
Bond Angle (°)C-C-O(H)112.9
O=C-OH123.1
C-C-N120.5
Dihedral Angle (°)O=C-O-H180.0 (planar)

Note: This data is for 2-amino-3,5-dibromobenzoic acid and serves as an illustrative example of the type of data obtained from geometry optimization. nih.gov

Vibrational Frequency Predictions and Correlation with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectrum is crucial for the assignment of experimental spectral bands to specific molecular motions.

For this compound, characteristic vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carbonyl group, which is a strong, sharp peak.

N-O stretching modes of the nitro group (symmetric and asymmetric), which are also strong and characteristic.

C-Br stretching vibrations, which occur at lower frequencies.

Aromatic C-H and C-C stretching and bending modes.

Theoretical calculations often yield harmonic frequencies, which are systematically higher than the experimental anharmonic frequencies. Therefore, scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental data. A comparison between the scaled theoretical and experimental spectra allows for a detailed and reliable assignment of the observed vibrational bands. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential and are associated with lone pairs of electrons. These are the most likely sites for electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carboxylic and nitro groups.

Blue regions denote positive electrostatic potential, typically found around hydrogen atoms, and represent sites susceptible to nucleophilic attack.

Green regions correspond to neutral or near-zero potential.

For this compound, the MEP map would highlight the electron-rich oxygen atoms as centers of negative potential, while the acidic hydrogen of the carboxyl group would be a site of high positive potential. The aromatic ring itself would exhibit a more complex potential distribution due to the influence of the electron-withdrawing nitro and bromo substituents. Such maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. epa.gov

HOMO-LUMO Orbital Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitro group and bromine atoms is expected to lower the energies of both the HOMO and LUMO, and influence the magnitude of the gap.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ2 / (2η)

These descriptors provide quantitative measures of the molecule's reactivity and are valuable in comparing the reactivity of different compounds. For instance, a high electrophilicity index indicates a strong capacity to accept electrons. nih.gov

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for a Substituted Benzoic Acid (2-amino-3,5-dibromobenzoic acid).

ParameterValue (eV)
EHOMO-6.21
ELUMO-1.89
HOMO-LUMO Gap (ΔE)4.32
Ionization Potential (I)6.21
Electron Affinity (A)1.89
Electronegativity (χ)4.05
Chemical Hardness (η)2.16
Electrophilicity Index (ω)3.79

Note: This data is for 2-amino-3,5-dibromobenzoic acid and serves as an illustrative example. nih.gov

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu It allows for the investigation of hyperconjugative interactions, which are stabilizing charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction. For this compound, key NBO interactions would include:

Delocalization of the lone pairs of the oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → π*(C=O)).

Interactions between the π-system of the benzene (B151609) ring and the substituents.

Intramolecular charge transfer from the bromine atoms' lone pairs to the ring or the nitro group.

NBO analysis also provides information about the natural atomic charges, which can offer a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. These charge distributions are crucial for understanding the molecule's electrostatic potential and reactivity.

Advanced Quantum Chemical Modeling

Beyond standard DFT calculations, more advanced quantum chemical models can be employed to gain deeper insights into the properties of this compound. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis spectrum) and study the nature of electronic transitions. This would allow for the assignment of observed absorption bands to specific electronic excitations, such as n→π* or π→π* transitions.

Furthermore, computational models that explicitly include solvent effects, such as the Polarizable Continuum Model (PCM), can be used to study the behavior of the molecule in different environments. This is particularly important for understanding its properties in solution, where intermolecular interactions with solvent molecules can significantly alter its conformation and reactivity.

High-Level G Methods for Accurate Thermochemical Properties*

The accurate determination of thermochemical properties, such as gas-phase enthalpies of formation (ΔfH°(g)) and sublimation enthalpies (ΔsubH°), is crucial for understanding the energetic landscape of a compound. High-level composite quantum chemical methods, such as the Gaussian-n (G*) theories (e.g., G3, G4), are widely employed for this purpose due to their ability to yield results with near-chemical accuracy (typically within 4-5 kJ·mol⁻¹ of experimental values).

These methods achieve high accuracy by systematically combining calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation. The process generally involves geometry optimization at a lower level of theory (like B3LYP), followed by single-point energy calculations with more sophisticated methods (e.g., MP2, QCISD(T)) and larger basis sets. Corrections for diffuse functions, higher polarization functions, and zero-point vibrational energy (ZPVE) are then added to arrive at a final, highly accurate total energy.

While specific G* calculations for this compound are not prominently available in the literature, extensive studies on related substituted benzoic acids, such as methyl-nitrobenzoic acids and halobenzoic acids, demonstrate the robustness of this approach. nih.govmdpi.com For instance, a comprehensive study on methyl-substituted nitrobenzoic acids utilized G* methods to validate experimental gas-phase enthalpies of formation derived from combustion calorimetry and vapor pressure measurements. nih.gov This mutual validation between high-level theory and experiment provides a reliable and consistent set of thermochemical data. nih.gov

The sublimation enthalpy, which bridges the gas and solid phases, is often derived from the temperature dependence of vapor pressures measured via techniques like Knudsen effusion or thermogravimetry. nih.gov Computational predictions can complement these experiments, although solid-state calculations are inherently more complex than gas-phase calculations.

Table 1: Representative Thermochemical Data for Substituted Benzoic Acids (Illustrative Examples)

Compound Method Gas-Phase Enthalpy of Formation (ΔfH°(g)) (kJ·mol⁻¹) Sublimation Enthalpy (ΔsubH°) (kJ·mol⁻¹) Reference
2-Nitrobenzoic Acid Experimental -297.5 ± 2.4 118.8 ± 1.0 nih.gov
3-Methyl-4-nitrobenzoic Acid Experimental/G* -391.2 ± 2.6 135.2 ± 1.8 nih.gov
4-Methyl-3-nitrobenzoic Acid Experimental/G* -397.6 ± 2.9 131.9 ± 1.2 nih.gov

This table includes data for related compounds to illustrate the type of information obtained through experimental and high-level computational studies. Data for the specific title compound is not available.

Computational Prediction of Reactivity and Transition State Structures

Computational methods are instrumental in predicting the reactivity of a molecule by mapping its potential energy surface. For this compound, this involves identifying stable conformers, locating transition state (TS) structures for various reactions, and calculating activation barriers. Density Functional Theory (DFT) is a common tool for these investigations, providing a good balance between computational cost and accuracy.

The reactivity of the benzene ring is heavily influenced by its substituents. The nitro group (-NO₂) is a strong deactivating group and a meta-director for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive and resonance effects. The bromine atoms (-Br) are also deactivating (due to their inductive effect) but are ortho-, para-directors (due to resonance). The carboxylic acid group (-COOH) is another deactivating, meta-directing substituent.

In this compound, the positions are already heavily substituted. Theoretical calculations could predict the most likely sites for nucleophilic aromatic substitution, where a nucleophile attacks the ring, by calculating the partial positive charges on the ring carbons. The carbons attached to the electron-withdrawing nitro and bromo groups would be the most electrophilic.

Furthermore, computational studies can elucidate the transition state structures and energetics of reactions involving the carboxylic acid group, such as esterification or decarboxylation. By calculating the geometry of the transition state and its associated vibrational frequencies, the activation energy (Ea) and Gibbs free energy of activation (ΔG‡) can be determined, providing quantitative predictions of reaction rates.

Theoretical Elucidation of Intermolecular Interactions

The crystal packing and bulk properties of this compound are governed by a network of non-covalent intermolecular interactions. Theoretical methods are essential for identifying, visualizing, and quantifying these forces.

Hydrogen Bonding Interactions (O-H...O, C-H...O) and Their Energetic Contributions

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the crystalline state of this compound, several types of hydrogen bonds are expected to play a critical role.

O-H...O Hydrogen Bonds: The most prominent hydrogen bond is the classic carboxylic acid dimer, where two molecules form a centrosymmetric pair via strong O-H...O hydrogen bonds between their carboxyl groups. Additionally, intramolecular hydrogen bonding between the carboxylic acid's hydroxyl group and the adjacent nitro group's oxygen (O-H...O) is possible, which could influence the molecule's conformation. Theoretical studies on 2-nitrobenzoic acid have quantified these types of interactions, showing them to be a dominant feature in the crystal lattice. nih.govdoi.org

Computational analyses, often using DFT combined with methods like Quantum Theory of Atoms in Molecules (QTAIM), can precisely characterize these bonds by locating bond critical points (BCPs) in the electron density and analyzing their properties. nih.govdoi.org

Halogen Bonding Interactions and σ-Hole Analysis

Halogen bonds are highly directional non-covalent interactions where a halogen atom acts as an electrophilic species. This phenomenon is explained by the concept of the σ-hole: a region of positive electrostatic potential on the halogen atom's outer surface, located along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen).

For this compound, the two bromine atoms are potential halogen bond donors. The presence of the electron-withdrawing nitro and carboxyl groups enhances the magnitude of the positive σ-hole on the bromine atoms, making them more likely to engage in halogen bonding with a nucleophilic site (a Lewis base), such as the oxygen atoms of a nitro or carboxyl group on a neighboring molecule.

Computational analysis involves mapping the molecular electrostatic potential (MEP) onto the electron density surface to visualize the σ-hole. The magnitude of the potential at the σ-hole (VS,max) correlates with the strength of the potential halogen bond. This analysis can predict the geometry and strength of Br...O or other halogen bonding interactions that direct the crystal packing.

Hirshfeld Surface and Reduced Density Gradient (RDG) Analyses for Visualizing Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The surface is generated by partitioning the crystal's electron density into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts.

d_norm mapping: This map uses a red-white-blue color scheme. Red spots indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions like strong hydrogen or halogen bonds. White regions represent contacts of van der Waals separation, and blue regions indicate longer contacts.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). This provides a quantitative breakdown of the contribution of each type of interaction to the total crystal packing. For example, it can show the percentage of the surface involved in H...H, O...H, Br...H, and C...C contacts. nih.govmdpi.com

Reduced Density Gradient (RDG) analysis is another method to visualize non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D isosurfaces that identify different interaction types:

Blue surfaces: Indicate strong, attractive interactions (e.g., hydrogen bonds).

Green surfaces: Indicate weak, delocalized van der Waals interactions.

Red surfaces: Indicate strong, repulsive interactions (e.g., steric clashes). dntb.gov.uanih.gov

Together, these methods provide a comprehensive qualitative and quantitative picture of the forces holding the molecules together in the solid state.

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Related Compound (4-amino-3-nitrobenzoic acid)

Interaction Type Contribution (%)
O···H / H···O 41.9
H···H 21.8
C···H / H···C Not specified
N···H / H···N Not specified
C···C Not specified

This table is based on data for 4-amino-3-nitrobenzoic acid and serves as an example of the quantitative data provided by Hirshfeld surface analysis. The exact percentages for this compound would differ.

Pairwise Substituent Interactions and Additivity Models in Substituted Benzenes

The properties of a polysubstituted benzene are often approximated by assuming that the effects of the individual substituents are additive. rsc.org For example, the effect of a substituent on the acidity of benzoic acid can be quantified by a substituent constant (σ) in the Hammett equation. An additivity model would predict the pKa of this compound by simply summing the effects of the nitro and two bromo groups.

However, simple additivity can fail, particularly when substituents are in close proximity (ortho or vicinal), leading to significant steric and electronic through-space interactions that are not captured by simple models. In this compound, the ortho positioning of the nitro and carboxylic acid groups, along with the adjacent bromine, creates a crowded environment where such non-additive effects are likely.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Nitrobenzoic acid
3-Methyl-4-nitrobenzoic acid
4-Methyl-3-nitrobenzoic acid
3,5-Dibromobenzoic acid
4-amino-3-nitrobenzoic acid
Benzoic acid

Applications of 3,5 Dibromo 2 Nitrobenzoic Acid in Advanced Organic Synthesis

As a Versatile Intermediate and Building Block in the Synthesis of Complex Organic Molecules

3,5-Dibromo-2-nitrobenzoic acid serves as a crucial starting material and intermediate in the creation of complex organic molecules. Its utility is demonstrated in the synthesis of various compounds, including 2-amino-3,5-dibromobenzaldehyde, a widely used pharmaceutical intermediate. patsnap.comgoogle.com The process can involve the reduction of the nitro group and subsequent modification of the carboxylic acid group, highlighting the compound's role as a scaffold for building more intricate structures. google.com

The reactivity of the nitro group and the bromine atoms allows for a variety of chemical transformations. Nitro compounds, in general, are recognized as valuable building blocks in organic chemistry due to their diverse reactivity in forming carbon-carbon and carbon-heteroatom bonds. frontiersin.orgfrontiersin.org This versatility makes this compound a key component in the multi-step synthesis of elaborate molecules.

Role in the Construction of Functionalized Aromatic and Heterocyclic Systems

The structure of this compound makes it an excellent precursor for the synthesis of a wide array of functionalized aromatic and heterocyclic systems. For instance, it can be a starting point for creating substituted nitrogenous heterocycles with five to seven-membered rings. nih.gov The presence of bromo and nitro substituents on the benzene (B151609) ring allows for sequential reactions to build these complex cyclic structures.

One notable application is in the synthesis of 2-amino-3,5-dibromobenzaldehyde, which is a key intermediate for various heterocyclic compounds. google.com The general strategy involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions. The bromine atoms can be retained for further functionalization or removed as needed, providing a pathway to a diverse range of heterocyclic scaffolds that are significant in medicinal chemistry. frontiersin.orgnih.gov

Precursor for the Development of Novel Materials with Tailored Electronic and Optical Properties

Substituted benzoic acids, including derivatives of this compound, are investigated for their potential in creating novel materials with specific electronic and optical characteristics. The arrangement of functional groups on the aromatic ring can influence properties such as intramolecular charge transfer, which is a key factor in determining a material's electronic and optical behavior. researchgate.net

While direct research on the electronic and optical properties of materials derived specifically from this compound is not extensively detailed in the provided results, the study of similar substituted benzoic acids suggests this potential. For example, the investigation of 3-methoxy-2,4,5-trifluorobenzoic acid through computational methods like DFT calculations reveals insights into its hyperpolarizability and nonlinear optical properties, which are influenced by the substituent groups. researchgate.net This indicates that by strategically modifying this compound, it could be possible to engineer materials with desired electronic and optical functionalities.

Utility in the Synthesis of Precursors for Pharmaceutical and Agrochemical Compounds

This compound and its derivatives are valuable precursors in the synthesis of compounds for the pharmaceutical and agrochemical industries. The compound 2-amino-3,5-dibromobenzaldehyde, which can be synthesized from this compound, is a significant intermediate in the production of various pharmaceuticals. patsnap.comgoogle.comgoogle.com

The versatility of nitro compounds as building blocks for pharmaceutically relevant substances is well-established. frontiersin.orgfrontiersin.org They can be transformed into a wide range of functional groups, making them indispensable in the synthesis of bioactive molecules. The presence of the bromine atoms on the ring of this compound offers additional sites for chemical modification, further expanding its utility in creating diverse molecular architectures for potential drug candidates and agrochemicals.

Potential in Catalytic Applications Involving Substituted Benzoic Acids

Substituted benzoic acids have been explored for their role in various catalytic processes. While specific catalytic applications of this compound are not directly detailed, the broader class of substituted benzoic acids is known to participate in or be the subject of catalytic reactions. For example, studies have been conducted on the catalytic C–H bond functionalization of substituted benzoic acids. acs.org

Furthermore, the hydrogenation of benzoic acid and its derivatives is an important industrial reaction, often employing transition metal catalysts. nih.govresearchgate.net Research has shown that substituent groups on the benzene ring can significantly affect the reactivity and selectivity of these catalytic hydrogenations. nih.govcabidigitallibrary.org This suggests that this compound could potentially be used as a substrate to explore and develop new catalytic methodologies, or its derivatives could act as ligands or modifiers in catalytic systems.

Future Research Directions and Emerging Methodologies for 3,5 Dibromo 2 Nitrobenzoic Acid

Development of Sustainable and Green Synthetic Routes for Reduced Environmental Impact

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and utilize less hazardous substances. rsc.org Future research into the synthesis of 3,5-Dibromo-2-nitrobenzoic acid should prioritize the development of more environmentally benign methods. Traditional synthetic routes for halogenated and nitrated aromatics often involve harsh reagents and generate significant waste.

Future work could focus on:

Solvent Selection: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents commonly used in bromination and nitration reactions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring addition reactions rather than substitution reactions where possible.

Renewable Feedstocks: While challenging for this specific substitution pattern, long-term research could explore the synthesis from renewable starting materials, moving away from petroleum-based feedstocks.

A comparative table of potential green chemistry metrics for different synthetic approaches is presented below.

Synthetic Route AspectTraditional MethodPotential Green AlternativeEnvironmental Benefit
Solvent Chlorinated hydrocarbons, concentrated acidsWater, ionic liquids, supercritical CO2Reduced toxicity and environmental persistence
Reagents Stoichiometric amounts of harsh reagentsCatalytic systems, milder oxidants/nitrating agentsLower waste generation, improved safety
Energy Input High-temperature refluxMicrowave-assisted synthesis, sonicationReduced energy consumption, faster reaction times

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a key technology for improving the efficiency and selectivity of chemical reactions. For the synthesis of this compound, novel catalytic systems could offer significant advantages over traditional methods. Research in this area could explore:

Transition-Metal Catalysis: The use of transition metals like palladium, rhodium, or ruthenium has been shown to be effective in the C-H functionalization of benzoic acids. acs.orgresearchgate.net Future studies could adapt these catalytic systems for the specific bromination and nitration of the benzoic acid core, potentially allowing for more direct and selective routes.

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Organocatalysts could offer a less toxic and more sustainable alternative to metal-based catalysts for the synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity under mild conditions. While likely a long-term goal, the development of enzymes capable of regioselective halogenation and nitration could revolutionize the synthesis of such compounds.

A table summarizing potential catalytic systems is provided below.

Catalyst TypePotential Metal/SystemTarget ReactionAdvantages
Transition Metal Palladium (Pd), Rhodium (Rh), Ruthenium (Ru)C-H activation/functionalizationHigh reactivity, potential for high selectivity
Organocatalyst Proline derivatives, DMAP analoguesHalogenation, NitrationLower toxicity, readily available
Biocatalyst Halogenases, Nitrating enzymesRegioselective halogenation/nitrationHigh selectivity, mild reaction conditions

Deeper Investigation into Structure-Reactivity Relationships for Predictive Synthesis Design

A thorough understanding of how the electronic and steric properties of this compound influence its reactivity is crucial for designing predictable and efficient synthetic routes. The interplay between the electron-withdrawing nitro group and the deactivating but ortho-, para-directing bromo groups, along with the carboxyl group, creates a complex reactivity profile.

Future research should focus on:

Kinetic and Mechanistic Studies: Detailed kinetic studies of reactions involving this compound can provide quantitative data on reaction rates and substituent effects. This can help in understanding the underlying reaction mechanisms.

Hammett and Taft Analysis: Applying linear free-energy relationships, such as Hammett and Taft plots, can help to quantify the electronic effects of the substituents and predict how changes in the substitution pattern will affect reactivity.

Systematic Derivatization: The synthesis and reactivity studies of a series of related compounds with systematic variations in the substituent patterns can provide a comprehensive dataset for building predictive models of reactivity.

Integration of Advanced Computational Techniques for Rational Design of Novel Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the exploration of reaction mechanisms. nih.govrsc.org For this compound, computational techniques can be applied to:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. rsc.org This information can provide insights into its reactivity and guide the design of new derivatives with desired electronic properties.

Reaction Pathway Modeling: Computational modeling can be used to explore potential reaction pathways for the synthesis and derivatization of this compound. This can help in identifying the most energetically favorable routes and predicting potential side products.

Virtual Screening: For the rational design of new derivatives with specific properties, computational screening of virtual libraries of compounds can be performed to identify promising candidates for synthesis and testing.

A table outlining the application of computational techniques is presented below.

Computational TechniqueApplicationPredicted Outcome
Density Functional Theory (DFT) Electronic structure analysisReactivity indices, spectral properties
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis spectraElectronic transitions, photophysical properties
Molecular Dynamics (MD) Simulations Study of conformational dynamicsSolvent effects, intermolecular interactions
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactionsEnzyme-substrate interactions, catalytic mechanisms

Synergistic Research with Supramolecular Chemistry and Crystal Engineering for Tailored Molecular Assemblies

Supramolecular chemistry and crystal engineering focus on controlling the assembly of molecules in the solid state through non-covalent interactions. rsc.orgnih.gov For this compound, these fields offer exciting opportunities to create novel materials with tailored properties. The presence of a carboxylic acid group, nitro groups, and bromine atoms provides multiple sites for hydrogen bonding, halogen bonding, and other non-covalent interactions.

Future research in this area could involve:

Co-crystal Formation: The co-crystallization of this compound with other molecules (co-formers) can lead to the formation of new crystalline structures with modified physical properties, such as solubility and melting point. nih.govveranova.com

Salt Formation: The acidic carboxylic acid group can be used to form salts with various bases, leading to materials with different crystal packing and properties.

Polymorphism Screening: A systematic investigation of the different crystalline forms (polymorphs) of this compound can reveal structures with varying stability and physical characteristics.

Halogen Bonding Studies: The bromine atoms can participate in halogen bonds, which are increasingly recognized as important interactions for directing crystal packing. rsc.org

A summary of potential supramolecular assemblies is provided in the table below.

Assembly TypeInteracting GroupsPotential Properties
Co-crystals Carboxylic acid, nitro groups with complementary functional groupsModified solubility, stability, and melting point
Salts Carboxylate with various counter-ionsAltered dissolution rate and bioavailability
Polymorphs Self-assembly through various non-covalent interactionsDifferent thermodynamic stability and physical properties
Halogen-bonded networks Bromine atoms with electron-donating groupsDirectional control of crystal packing

Q & A

Q. What are the recommended synthetic routes for 3,5-Dibromo-2-nitrobenzoic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves bromination and nitration of benzoic acid derivatives. For instance, bromination of 2-nitrobenzoic acid using Br₂ in acetic acid under reflux (110–120°C) can yield 3,5-dibromo derivatives. Purity optimization requires post-synthesis recrystallization from ethanol/water mixtures, followed by vacuum drying. Analytical techniques like HPLC (≥95% purity threshold) and melting point analysis (lit. range 218–220°C) are critical for validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm functional groups (e.g., -COOH at ~1700 cm⁻¹, -NO₂ at ~1530 cm⁻¹, C-Br at ~650 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons as a singlet (δ ~8.2 ppm) due to symmetry; ¹³C NMR confirms quaternary carbons adjacent to Br and NO₂ groups.
  • Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 326.84) validates molecular weight. Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Structure Solution : SHELXD (dual-space algorithm) resolves phase problems for heavy atoms (Br).
  • Refinement : SHELXL refines positional and thermal parameters via least-squares minimization. Validate using R-factor (<5%) and residual electron density maps. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Q. How should researchers address contradictions in spectroscopic and crystallographic data for halogenated nitrobenzoic acids?

  • Methodological Answer :
  • Cross-Validation : Compare experimental IR/NMR with computed spectra (DFT/B3LYP/6-31G*). For crystallography, check for disorder (e.g., Br/Nitro group positional ambiguity) using PLATON’s ADDSYM tool.
  • Error Analysis : Calculate standard uncertainties (SUs) in bond lengths/angles. Discrepancies >3σ may indicate twinning or incorrect space group assignment .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?

  • Methodological Answer :
  • Directing Groups : Use -COOH as a meta-director during nitration/bromination.
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic products (e.g., 3,5-dibromo over 2,4-dibromo isomers).
  • Catalysis : Lewis acids (FeBr₃) enhance Br₂ electrophilicity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .

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3,5-Dibromo-2-nitrobenzoic acid
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3,5-Dibromo-2-nitrobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.